N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-nitro-4-(1-piperidinyl)benzamide
Overview
Description
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-nitro-4-(1-piperidinyl)benzamide is a useful research compound. Its molecular formula is C24H25N7O3S and its molecular weight is 491.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 491.17395886 g/mol and the complexity rating of the compound is 764. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-nitro-4-(1-piperidinyl)benzamide is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class . This class of compounds is known to interact with a variety of enzymes and receptors in the biological system . .
Mode of Action
Triazole compounds, which are part of the compound’s structure, are known to bind readily in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets through hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . This suggests that the compound may affect multiple biochemical pathways related to these activities.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class of compounds , suggesting that similar studies may be applicable for this compound.
Result of Action
Given the diverse pharmacological activities of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives , it can be inferred that this compound may have a broad range of effects at the molecular and cellular levels.
Properties
IUPAC Name |
N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-nitro-4-piperidin-1-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3S/c1-3-21-26-27-24-30(21)28-23(35-24)17-8-7-15(2)18(13-17)25-22(32)16-9-10-19(20(14-16)31(33)34)29-11-5-4-6-12-29/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,25,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEVOJQWQDJSQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)C4=CC(=C(C=C4)N5CCCCC5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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